molecular formula C24H26N2O4 B2993826 8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 873857-43-3

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2993826
CAS RN: 873857-43-3
M. Wt: 406.482
InChI Key: FJBBQMHDZAGPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one, commonly known as EPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPC is a member of the chromenone family of compounds and has been found to have a variety of interesting properties that make it useful in a number of different research applications.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and antimicrobial activities of novel triazole derivatives, including compounds with structural similarities to piperazine and chromenone moieties, showed that some synthesized compounds possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Research involving the synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates highlighted their evaluation against human breast cancer cell lines, indicating significant anti-proliferative activities for certain compounds. This study suggests the potential therapeutic applications of such structures in cancer treatment (Parveen et al., 2017).

Potential Anti-Tumor Agents

  • The synthesis of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine led to the development of novel triazines and triazepines showing potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (Badrey & Gomha, 2012).

Conformation and Structure Studies

  • A study on the conformation of biologically active molecules, specifically 4-[2-(diphenylmethylamino)ethyl]-1-(2-methoxyphenyl) piperazine and its analogs, revealed insights into the structural preferences and potential ligand-receptor interactions. These findings contribute to understanding the structural basis of biological activity and drug design (Karolak‐Wojciechowska et al., 2003).

Synthesis and Antibacterial Study

  • Another relevant study focused on the synthesis and antibacterial study of novel piperazine-linked methylene-bis-coumarins, demonstrating that certain moieties exhibit potent inhibitory activity towards various bacterial strains. This research underscores the importance of structural variation in developing new antibacterial agents (Nagaraj et al., 2019).

properties

IUPAC Name

8-ethoxy-3-[4-(2-ethylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-3-17-8-5-6-10-20(17)25-12-14-26(15-13-25)23(27)19-16-18-9-7-11-21(29-4-2)22(18)30-24(19)28/h5-11,16H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBBQMHDZAGPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OCC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-(4-(2-ethylphenyl)piperazine-1-carbonyl)-2H-chromen-2-one

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